2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino-
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Overview
Description
2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a p-chlorophenyl group and a tert-butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- typically involves the reaction of p-chlorophenyl-tert-butylamine with a suitable propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation, crystallization, and chromatography to purify the final product. The choice of production method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chlorine atom in the p-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or secondary alcohol.
Scientific Research Applications
2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- can be compared with other similar compounds, such as:
2-Propanol, 1-(p-chlorophenyl)-amino-: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
2-Propanol, 1-(p-methylphenyl-tert-butyl)amino-: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and applications.
2-Propanol, 1-(p-chlorophenyl)-tert-butyl-:
The uniqueness of 2-Propanol, 1-(p-chlorophenyl-tert-butyl)amino- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21564-60-3 |
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Molecular Formula |
C13H20ClNO |
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C13H20ClNO/c1-10(16)9-15-13(2,3)8-11-4-6-12(14)7-5-11/h4-7,10,15-16H,8-9H2,1-3H3 |
InChI Key |
DUJCNGWLFREXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)(C)CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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